Fmoc-[D]Gly-OH
Overview
Description
Fmoc-[D]Gly-OH, also known as 9-fluorenylmethyloxycarbonyl-D-glycine, is a derivative of glycine where the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The Fmoc group serves as a temporary protecting group for the amino group, allowing for the stepwise assembly of peptides.
Mechanism of Action
Target of Action
Fmoc-[D]Gly-OH, also known as Fmoc-glycine, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acids that are being linked together to form peptides . The role of this compound is to protect these amino acids during the synthesis process, ensuring that they link together in the correct order and structure .
Mode of Action
this compound interacts with its targets (amino acids) through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group serves as a protective group for the amino terminus of the peptide chain . This allows for the selective addition of amino acids in a step-wise fashion, with the Fmoc group being removed (deprotected) and a new amino acid being added in each step .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is peptide synthesis . This process involves the formation of peptide bonds between amino acids, resulting in the creation of a peptide chain . The use of this compound in this process allows for the precise control over the sequence of amino acids in the peptide, which is crucial for the function of the final peptide product .
Pharmacokinetics
It’s worth noting that the use of this compound can impact the bioavailability of the final peptide product, as the precise sequence and structure of a peptide can influence its absorption and distribution within the body .
Result of Action
The molecular effect of this compound’s action is the formation of a peptide with a specific sequence of amino acids . On a cellular level, the peptides synthesized using this compound can have a wide range of effects, depending on their specific structure and function . For example, they might interact with certain receptors or enzymes, modulate cellular signaling pathways, or have antimicrobial activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of the Fmoc deprotection and peptide bond formation steps . Additionally, temperature can impact the rate of these reactions . Therefore, careful control of these environmental conditions is important for the successful use of this compound in peptide synthesis .
Biochemical Analysis
Biochemical Properties
Fmoc-[D]Gly-OH participates in biochemical reactions primarily during the process of peptide synthesis . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS . This protection is crucial as it prevents unwanted side reactions during the assembly of the peptide chain .
Molecular Mechanism
The molecular mechanism of this compound is centered around its role as a protecting group in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed during the process of peptide synthesis . The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . This rapid deprotection allows for efficient peptide synthesis. The stability and degradation of this compound would depend on the specific storage and handling conditions.
Transport and Distribution
In the context of peptide synthesis, this compound is incorporated into peptides through the process of solid-phase peptide synthesis . Once the Fmoc group is removed, the resulting peptide can interact with various biomolecules and be distributed within a biological system based on the properties of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-[D]Gly-OH typically involves the protection of the amino group of D-glycine with the Fmoc group. One common method is the reaction of D-glycine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Fmoc-[D]Gly-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This reaction yields the free amino group, which can then participate in further peptide coupling reactions.
Coupling Reactions: The free amino group of this compound can react with carboxyl groups of other amino acids or peptides in the presence of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Coupling: Reagents like DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC) are used for peptide bond formation.
Major Products Formed
Deprotection: The major product is D-glycine with a free amino group.
Coupling: The major products are peptides with the Fmoc group still protecting the terminal amino group, ready for further elongation.
Scientific Research Applications
Fmoc-[D]Gly-OH is extensively used in various fields of scientific research:
Chemistry: It is a crucial building block in the synthesis of peptides and proteins using SPPS. The Fmoc strategy allows for the efficient and sequential addition of amino acids to form complex peptides.
Biology: Peptides synthesized using this compound are used in studies of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents. Peptides synthesized using this compound can be used as vaccines, enzyme inhibitors, and hormone analogs.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: The L-enantiomer of Fmoc-[D]Gly-OH, used similarly in SPPS.
Fmoc-Ala-OH: An Fmoc-protected alanine derivative, used in peptide synthesis.
Fmoc-Val-OH: An Fmoc-protected valine derivative, used in peptide synthesis.
Uniqueness
This compound is unique due to the presence of the D-enantiomer of glycine, which can impart different biological properties compared to its L-counterpart. The use of D-amino acids in peptides can enhance their stability against enzymatic degradation, making them valuable in therapeutic applications where increased stability is desired.
Properties
IUPAC Name |
2,2-dideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKDFTQNXLHCGO-KNXIQCGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583857 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2,2-~2~H_2_)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284665-11-8 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2,2-~2~H_2_)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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